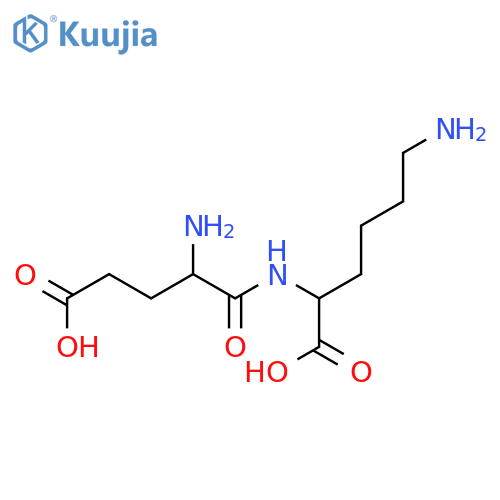Cas no 5891-53-2 (H-GLU-LYS-OH)
H-GLU-LYS-OHは、グルタミン酸(Glu)とリシン(Lys)がペプチド結合したジペプチドです。この化合物は、生化学研究や医薬品開発において重要な役割を果たし、特にペプチド合成や細胞シグナル伝達の研究に利用されます。高い純度と安定性を特徴とし、水溶性に優れているため、実験条件下での取り扱いが容易です。また、アミノ酸配列の特異性から、特定の酵素反応や受容体結合のモデルとしても有用です。品質管理が厳格に行われており、研究用途に適した信頼性の高い試薬です。

H-GLU-LYS-OH structure
商品名:H-GLU-LYS-OH
CAS番号:5891-53-2
MF:C11H21N3O5
メガワット:275.30154
MDL:MFCD00056129
CID:843790
H-GLU-LYS-OH 化学的及び物理的性質
名前と識別子
-
- H-GLU-LYS-OH
- L-ALPHA-GLUTAMYL-L-ALPHA-LYSINE
- 6(S)-Amino-2-(2(S)-amino-4-carboxy-butyrylamino)-hexanoic acid
- L-alpha-glutamyl-L-Lysine
- L-A-GLUTAMYL-L-A-LYSINE
- Glutamic acid-lysine
- 6-amino-2-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid
- GLU-LYS
- 6-amino-2-(2-amino-4-carboxybutanamido)hexanoic acid
- L-Glu-L-Lys-OH
- L-glutamic acid-L-lysine
-
- MDL: MFCD00056129
- インチ: InChI=1S/C11H21N3O5/c12-6-2-1-3-8(11(18)19)14-10(17)7(13)4-5-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)
- InChIKey: BBBXWRGITSUJPB-UHFFFAOYSA-N
- ほほえんだ: NCCCCC(NC(C(N)CCC(O)=O)=O)C(O)=O
計算された属性
- せいみつぶんしりょう: 275.14800
- 水素結合ドナー数: 5
- 水素結合受容体数: 8
- 重原子数: 19
- 回転可能化学結合数: 11
じっけんとくせい
- PSA: 155.74000
- LogP: 0.66840
H-GLU-LYS-OH セキュリティ情報
H-GLU-LYS-OH 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
H-GLU-LYS-OH 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | G650303-10mg |
H-Glu-Lys-Oh |
5891-53-2 | 10mg |
$ 52.00 | 2023-09-07 | ||
| TRC | G650303-100mg |
H-Glu-Lys-Oh |
5891-53-2 | 100mg |
$ 276.00 | 2023-09-07 | ||
| abcr | AB476621-1g |
H-Glu-Lys-OH; . |
5891-53-2 | 1g |
€801.10 | 2025-02-16 | ||
| A2B Chem LLC | AV19912-50mg |
H-Glu-Lys-OH |
5891-53-2 | 50mg |
$300.00 | 2024-04-19 | ||
| A2B Chem LLC | AV19912-100mg |
H-Glu-Lys-OH |
5891-53-2 | 100mg |
$389.00 | 2024-04-19 | ||
| TRC | G650303-50mg |
H-Glu-Lys-Oh |
5891-53-2 | 50mg |
$ 184.00 | 2023-09-07 | ||
| abcr | AB476621-250 mg |
H-Glu-Lys-OH; . |
5891-53-2 | 250MG |
€284.00 | 2023-07-18 | ||
| abcr | AB476621-1 g |
H-Glu-Lys-OH; . |
5891-53-2 | 1g |
€752.00 | 2023-07-18 | ||
| abcr | AB476621-250mg |
H-Glu-Lys-OH; . |
5891-53-2 | 250mg |
€300.40 | 2025-02-16 | ||
| A2B Chem LLC | AV19912-10mg |
H-Glu-Lys-OH |
5891-53-2 | 10mg |
$172.00 | 2024-04-19 |
H-GLU-LYS-OH 関連文献
-
Qianxia Liu,Min Yang,Baotang Zhao,Fumin Yang RSC Adv. 2020 10 19844
-
2. Near UV-Visible electronic absorption originating from charged amino acids in a monomeric proteinSaumya Prasad,Imon Mandal,Shubham Singh,Ashim Paul,Bhubaneswar Mandal,Ravindra Venkatramani,Rajaram Swaminathan Chem. Sci. 2017 8 5416
-
Jiaqing Yan,Zhengqiang Li,Min Liu,Xiaoli Sun,Li Ma,Zhi Wang,Zijian Zhao,Xuri Huang,Long Yuan Catal. Sci. Technol. 2020 10 1848
-
Kohei Tsuji,Kofi Baffour-Awuah Owusu,Yutaro Miura,Takahiro Ishii,Kouki Shinohara,Takuya Kobayakawa,Akino Emi,Takashi Nakano,Youichi Suzuki,Hirokazu Tamamura RSC Adv. 2023 13 8779
-
Kohei Tsuji,Kofi Baffour-Awuah Owusu,Yutaro Miura,Takahiro Ishii,Kouki Shinohara,Takuya Kobayakawa,Akino Emi,Takashi Nakano,Youichi Suzuki,Hirokazu Tamamura RSC Adv. 2023 13 8779
5891-53-2 (H-GLU-LYS-OH) 関連製品
- 869-19-2(Glycyl-L-leucine)
- 13485-59-1(L-Alanyl-L-proline)
- 3303-34-2(L-Alanyl-L-leucine)
- 14857-82-0(Gly-gly-leu)
- 52315-75-0(N-Lauroyl-L-lysine)
- 39537-23-0(L-Alanyl-L-Glutamine)
- 13115-71-4(Glycyl-glutamine)
- 25988-63-0(Poly-L-lysine hydrobromide (MW 150000-300000))
- 2490-97-3(Aceglutamide)
- 35305-74-9(N-Acetyl-L-glutamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:5891-53-2)H-GLU-LYS-OH

清らかである:99%
はかる:1g
価格 ($):447.0